(3-Acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate
Overview
Description
(3-Acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including (3-Acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate, typically involves classical methods such as the Skraup, Doebner-Von Miller, and Friedlander reactions . These methods often require specific catalysts, high temperatures, and controlled environments to ensure the desired product yield. For instance, the Friedlander synthesis involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives may employ green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming more prevalent . These methods not only enhance efficiency but also reduce the use of hazardous chemicals and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3-Acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
(3-Acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often act by inhibiting enzymes or interfering with DNA synthesis . For instance, they can inhibit topoisomerases, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug with a quinoline scaffold.
Chloroquine: Another antimalarial agent with a similar structure.
Mefloquine: Used for treating and preventing malaria.
Uniqueness
(3-Acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the acetyl and ethoxy groups enhances its reactivity and potential as a therapeutic agent compared to other quinoline derivatives .
Properties
IUPAC Name |
(3-acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-3-30-20-13-11-18(12-14-20)25-16-23(22-9-4-5-10-24(22)27-25)26(29)31-21-8-6-7-19(15-21)17(2)28/h4-16H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOPJEWKCBOBGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC(=C4)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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